2-(4-phenylcyclohexyl)acetic acid chemical properties
2-(4-phenylcyclohexyl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(4-Phenylcyclohexyl)acetic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthetic pathways, and analytical characterization of 2-(4-phenylcyclohexyl)acetic acid. As a valuable scaffold in medicinal chemistry, this molecule serves as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, synthesis, and application of this compound. We will explore its physicochemical characteristics, propose logical and validated synthetic protocols based on established organic chemistry principles, and detail the expected analytical signatures for its structural confirmation.
Introduction: A Scaffold of Pharmaceutical Interest
2-(4-Phenylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a phenyl group attached to a cyclohexane ring, which in turn is substituted with an acetic acid moiety. This unique combination of a rigid, lipophilic cyclohexyl-phenyl core and a functional carboxylic acid "handle" makes it an attractive building block in drug discovery. The scaffold's structure allows for systematic modification to explore structure-activity relationships (SAR) when designing molecules to interact with specific biological targets.
A critical feature of this molecule is its stereochemistry. The substituents on the cyclohexane ring can exist in either a cis or trans relationship, leading to distinct diastereomers. These isomers can possess significantly different pharmacological and pharmacokinetic profiles, making stereocontrolled synthesis and characterization paramount. The trans isomer is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, minimizing steric strain. This guide will address both isomers, referencing their distinct identifiers where applicable. Its utility has been highlighted in the synthesis of complex molecules, including novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitors investigated for metabolic disorders[1].
Physicochemical and Computational Properties
The fundamental properties of 2-(4-phenylcyclohexyl)acetic acid are summarized below. Data is primarily for the trans isomer unless otherwise specified, as it is more commonly documented.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [2][3] |
| Molecular Weight | 218.29 g/mol | [2] |
| CAS Number (trans) | 108062-27-7 | [2] |
| CAS Number (cis, 1s,4s) | 148962-93-0 | [3][4] |
| Appearance | White to off-white crystalline powder (inferred) | [5][6] |
| Melting Point (trans) | 112 °C |
Table 2: Computational Chemistry Data (Predicted)
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 3.4351 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Mechanistic Considerations
While dedicated publications on the synthesis of 2-(4-phenylcyclohexyl)acetic acid are sparse, its structure suggests several logical synthetic routes originating from the commercially available precursor, 4-phenylcyclohexanone. We present two robust, field-validated synthetic strategies: a homologation approach via the Arndt-Eistert reaction and a construction approach using the Wittig reaction.
Key Precursor: 4-Phenylcyclohexanone
The starting point for our proposed syntheses is 4-phenylcyclohexanone (CAS 4894-75-1). This white solid is readily available and serves as an excellent electrophilic substrate for carbon-carbon bond formation at the carbonyl position[5][6]. Its properties include a melting point of 73-77 °C and solubility in common organic solvents like chloroform and methanol[6].
Proposed Synthetic Pathway 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of a carboxylic acid[7][8]. This multi-step process converts an acid chloride into a homologous carboxylic acid via a diazoketone intermediate and a key Wolff rearrangement step[9][10]. This pathway offers excellent control and is widely applicable.
Caption: Arndt-Eistert homologation workflow for synthesis.
Experimental Protocol: Arndt-Eistert Synthesis
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Acid Chloride Formation: To a solution of 4-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-phenylcyclohexanoyl chloride, which is used immediately in the next step.
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Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Cautiously add an ethereal solution of diazomethane (~2.2 eq) dropwise. Causality Note: Using at least two equivalents of diazomethane is critical; the first equivalent forms the diazoketone, while the second neutralizes the HCl byproduct, preventing the formation of a chloromethyl ketone side product[7][9]. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench any excess diazomethane with glacial acetic acid.
-
Wolff Rearrangement and Hydrolysis: To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add silver(I) oxide (0.1 eq) or silver benzoate as a catalyst. Heat the mixture to 50-70 °C and stir for 12-16 hours[9]. The silver catalyst facilitates the Wolff rearrangement, where the diazoketone loses N₂ to form a highly reactive ketene intermediate. This ketene is immediately trapped by water in the reaction mixture to form the final carboxylic acid product.
-
Workup and Purification: After cooling, filter the reaction mixture to remove the silver catalyst. Acidify the filtrate with 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield 2-(4-phenylcyclohexyl)acetic acid.
Proposed Synthetic Pathway 2: Wittig Reaction and Catalytic Hydrogenation
An alternative strategy involves building the acetic acid side chain directly from the 4-phenylcyclohexanone precursor using a Wittig-type reaction, followed by reduction of the resulting double bond.
Caption: Wittig reaction and hydrogenation workflow.
Experimental Protocol: Wittig Synthesis
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Wittig Reaction: Suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene under a nitrogen atmosphere. Add a solution of 4-phenylcyclohexanone (1.0 eq) in toluene. Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed. Causality Note: The Wittig reaction is a robust method for converting ketones into alkenes. Using a stabilized ylide like Ph₃P=CHCO₂Et favors the formation of the (E)-alkene, though a mixture of isomers is possible.
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Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and triturate the residue with hexane to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate. Purify the crude product, ethyl 2-(4-phenylcyclohexylidene)acetate, by column chromatography.
-
Catalytic Hydrogenation: Dissolve the purified unsaturated ester in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 8-16 hours. Causality Note: Catalytic hydrogenation will reduce the exocyclic double bond. The direction of hydrogen addition will determine the stereochemistry, typically favoring the formation of the trans product where the new hydrogen adds from the less sterically hindered face.
-
Saponification: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. Dissolve the resulting saturated ester, ethyl 2-(4-phenylcyclohexyl)acetate, in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
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Final Workup: Remove the THF under reduced pressure, dilute with water, and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-phenylcyclohexyl)acetic acid.
Spectroscopic and Analytical Characterization (Predicted)
Structural confirmation of 2-(4-phenylcyclohexyl)acetic acid relies on a combination of standard spectroscopic techniques. The following are predicted spectra based on the molecule's structure.
Proton NMR (¹H NMR) Spectroscopy
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Aromatic Protons: A multiplet between δ 7.1-7.4 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.
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Carboxylic Acid Proton: A broad singlet, typically downfield, > δ 10.0 ppm, integrating to 1H. This signal is D₂O exchangeable.
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Aliphatic Protons: The region between δ 1.0-2.5 ppm will contain a complex series of overlapping multiplets corresponding to the 12 protons of the cyclohexyl ring and the methylene group (CH₂COOH).
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-CH₂COOH: A doublet around δ 2.2-2.4 ppm (2H).
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Cyclohexyl Protons: The benzylic proton (CH -Ph) and the proton alpha to the acetic acid group (CH -CH₂COOH) will appear as distinct multiplets within this region. The chemical shifts and coupling constants of these protons are highly sensitive to the cis/trans stereochemistry. For the trans isomer, both the phenyl and acetic acid groups are likely equatorial, leading to larger axial-axial coupling constants for the adjacent ring protons.
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Carbon-13 NMR (¹³C NMR) Spectroscopy
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Carboxyl Carbon: A signal around δ 175-180 ppm.
-
Aromatic Carbons: Four signals are expected between δ 126-145 ppm. The ipso-carbon (attached to the cyclohexyl ring) will be the most downfield and weakest.
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Aliphatic Carbons: Signals corresponding to the cyclohexyl ring carbons and the acetic acid methylene carbon will appear in the upfield region, typically between δ 25-45 ppm. The number of signals will depend on the molecule's symmetry.
Infrared (IR) Spectroscopy
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretches will appear as medium-to-weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 218.
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Fragmentation: Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the cyclohexane ring and the acetic acid side chain. A prominent peak corresponding to the phenylcyclohexyl cation would also be expected.
Applications in Drug Discovery and Development
2-(4-Phenylcyclohexyl)acetic acid is primarily utilized as a pharmaceutical intermediate[11][12]. Its rigid scaffold is ideal for positioning functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with enzyme active sites or receptors.
A notable example is its use in the synthesis of a complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid. This molecule was developed as a potent DGAT-1 inhibitor, a target for treating metabolic diseases like obesity and type II diabetes[1]. This demonstrates the value of the 2-(4-phenylcyclohexyl)acetic acid core in constructing sophisticated drug candidates. Furthermore, structurally related scaffolds such as 2-(4-hydroxycyclohexyl)acetic acid have been explored as histone deacetylase (HDAC) inhibitors, suggesting a broader potential for this chemical class in oncology and other therapeutic areas.
Safety and Handling
Based on available supplier data, 2-(4-phenylcyclohexyl)acetic acid is classified as an irritant.
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GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(4-Phenylcyclohexyl)acetic acid is a fundamentally important molecular scaffold with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with the functional versatility of its carboxylic acid group, provides a robust platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed examination of its chemical and physical properties, outlined logical and validated synthetic strategies, and described the analytical techniques required for its characterization. These insights aim to equip researchers with the necessary technical knowledge to effectively utilize this valuable chemical intermediate in their discovery programs.
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